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Abstract
Carnitine Palmitoyltransferase II (CPT2) deficiency is an autosomal recessive metabolic

disorder that impairs mitochondrial long-chain fatty acid oxidation (FAO). This in-depth

technical guide elucidates the complex pathophysiology and genetic underpinnings of CPT2
deficiency. It provides a comprehensive overview of the molecular mechanisms, genotype-

phenotype correlations, and diagnostic methodologies. Furthermore, this guide details

experimental protocols for key assays and presents quantitative data in structured tables to

facilitate research and therapeutic development.

Introduction
Carnitine Palmitoyltransferase II (CPT2) is a critical enzyme located in the inner mitochondrial

membrane, responsible for the conversion of long-chain acylcarnitines to their corresponding

acyl-CoAs, allowing their entry into the mitochondrial matrix for β-oxidation. A deficiency in

CPT2 activity disrupts this vital energy production pathway, particularly affecting tissues with

high energy demands such as skeletal muscle, heart, and liver. The clinical presentation of

CPT2 deficiency is heterogeneous, ranging from a lethal neonatal form to a milder, adult-onset

myopathic form. This guide will delve into the core molecular and genetic aspects of this

disorder.
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Genetic Basis of CPT2 Deficiency
CPT2 deficiency is an autosomal recessive condition, meaning an individual must inherit two

mutated copies of the CPT2 gene to be affected. The CPT2 gene is located on chromosome

1p32 and contains five exons. Heterozygous carriers, with one normal and one mutated allele,

are typically asymptomatic.

Over 60 mutations in the CPT2 gene have been identified, including missense, nonsense,

frameshift, and splice site mutations. There is a notable genotype-phenotype correlation, where

the severity of the clinical presentation often relates to the residual CPT2 enzyme activity

conferred by the specific mutations.

Table 1: Genotype-Phenotype Correlations in CPT2
Deficiency

Clinical Phenotype
Associated
Genotypes

Residual CPT2
Enzyme Activity

Key Clinical
Features

Lethal Neonatal

Often homozygous for

null mutations (e.g.,

frameshift, nonsense)

<10% of normal

Liver failure,

cardiomyopathy,

cystic dysplastic

kidneys, severe

hypoketotic

hypoglycemia.

Severe Infantile

Hepatocardiomuscular

Compound

heterozygous for a

severe and a milder

mutation

10-20% of normal

Recurrent hypoketotic

hypoglycemia,

cardiomyopathy, liver

dysfunction, sudden

death in infancy.

Myopathic (Adult)

Homozygous or

compound

heterozygous for

missense mutations

(e.g., p.Ser113Leu)

20-40% of normal

Exercise-induced

myalgia,

rhabdomyolysis,

myoglobinuria.
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The most prevalent mutation in the myopathic form is the p.Ser113Leu (S113L) variant, which

is found in approximately 60-70% of mutant alleles in this population. This mutation leads to a

thermolabile enzyme with reduced activity, particularly at elevated temperatures, which may

explain the triggering of symptoms by fever or prolonged exercise.

Pathophysiology
The core pathophysiological defect in CPT2 deficiency is the inability to efficiently transport

long-chain fatty acids into the mitochondrial matrix for β-oxidation. This leads to two primary

metabolic consequences:

Energy Deficiency: Tissues reliant on FAO for energy, such as skeletal and cardiac muscle,

experience a significant energy deficit, especially during periods of fasting or prolonged

exercise when glucose stores are depleted.

Accumulation of Toxic Metabolites: The blockage of the FAO pathway results in the

accumulation of long-chain acylcarnitines in the cytoplasm and mitochondria. These

accumulated metabolites can have cytotoxic effects, including disruption of cellular

membranes and impairment of other mitochondrial functions.

Signaling Pathway and Metabolic Disruption
The disruption of FAO in CPT2 deficiency has cascading effects on other cellular signaling

pathways. Recent studies have implicated the mammalian target of rapamycin (mTOR)

signaling pathway in the cardiac hypertrophy observed in CPT2-deficient mouse models.

Furthermore, the accumulation of long-chain acylcarnitines has been shown to disrupt calcium

homeostasis in skeletal muscle, contributing to muscle weakness and damage.
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Figure 1: Mitochondrial Long-Chain Fatty Acid Oxidation
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Caption: Normal mitochondrial long-chain fatty acid oxidation pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12381789?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Pathophysiology of CPT2 Deficiency
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Caption: Disrupted fatty acid oxidation in CPT2 deficiency.
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Diagnostic Methodologies
The diagnosis of CPT2 deficiency involves a multi-faceted approach, combining clinical

evaluation, biochemical analysis, and molecular genetic testing.

Newborn Screening and Biochemical Analysis
Newborn screening programs utilizing tandem mass spectrometry (MS/MS) can identify

newborns with CPT2 deficiency by detecting elevated levels of long-chain acylcarnitines (C16,

C18:1) in dried blood spots.

Acylcarnitine Species Normal Range (μmol/L) CPT2 Deficiency (μmol/L)

C16 (Palmitoylcarnitine) 0.95 - 8.6
Significantly elevated (e.g.,

>20)

C18:1 (Oleoylcarnitine) 0.29 - 2.1 Significantly elevated (e.g., >5)

(C16 + C18:1) / C2 Ratio < 0.4 Significantly elevated

Note: Reference ranges may vary between laboratories.

Molecular Genetic Testing
Definitive diagnosis is achieved through molecular analysis of the CPT2 gene.

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or cultured

fibroblasts using a commercial DNA extraction kit.

PCR Amplification: The five exons and flanking intronic regions of the CPT2 gene are

amplified using polymerase chain reaction (PCR) with specific primers.

Sequencing: The PCR products are purified and sequenced using Sanger sequencing or

next-generation sequencing (NGS) platforms.

Data Analysis: The obtained sequences are compared to the CPT2 reference sequence to

identify any pathogenic variants.
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Enzyme Activity Assay
Measurement of CPT2 enzyme activity in cultured fibroblasts or muscle tissue can confirm the

diagnosis.

Cell Culture: Patient-derived fibroblasts are cultured under standard conditions.

Mitochondrial Isolation: Mitochondria are isolated from the cultured fibroblasts by differential

centrifugation.

Enzyme Reaction: The isolated mitochondria are incubated with a reaction mixture

containing a radiolabeled long-chain acyl-CoA substrate (e.g., [³H]palmitoyl-CoA) and L-

carnitine.

Product Separation and Quantification: The radiolabeled acylcarnitine product is separated

from the unreacted substrate using chromatography.

Activity Calculation: The amount of radiolabeled acylcarnitine formed per unit of time and

protein is calculated to determine the CPT2 enzyme activity.
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Figure 3: Diagnostic Workflow for CPT2 Deficiency
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at: [https://www.benchchem.com/product/b12381789#cpt2-deficiency-pathophysiology-and-
genetic-basis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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